

SNAP 94847 Hydrochloride: A Deep Dive into its Role in Appetite Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SNAP 94847 hydrochloride	
Cat. No.:	B2784360	Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of **SNAP 94847 hydrochloride**, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for obesity and metabolic disorders. This document details the mechanism of action, summarizes key preclinical findings, outlines experimental methodologies, and illustrates the underlying signaling pathways.

Introduction: The Melanin-Concentrating Hormone System and Appetite

The melanin-concentrating hormone (MCH) system is a critical regulator of energy homeostasis, with the neuropeptide MCH acting as a potent orexigenic (appetite-stimulating) signal in the central nervous system.[1][2][3] MCH is primarily produced in the lateral hypothalamus and zona incerta and exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2.[4][5] In rodents, MCHR1 is the predominant functional receptor.[4][5] Activation of MCHR1 by MCH leads to increased food intake and decreased energy expenditure, promoting weight gain.[1][6] Consequently, antagonism of MCHR1 has emerged as a promising strategy for the development of anti-obesity therapeutics.[2][7]

SNAP 94847 hydrochloride is a high-affinity, selective MCHR1 antagonist that has been instrumental in elucidating the role of this receptor in appetite regulation.[8][9] Its favorable

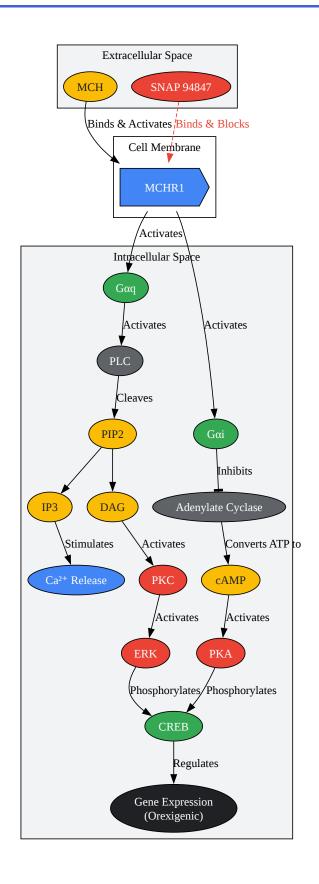


pharmacokinetic profile and demonstrated efficacy in preclinical models make it a valuable tool for research in this field.[8]

Mechanism of Action: MCHR1 Antagonism

SNAP 94847 hydrochloride functions as a competitive antagonist at the MCHR1. By binding to the receptor, it prevents the endogenous ligand, MCH, from activating its downstream signaling cascades. The MCHR1 is known to couple to several G-proteins, primarily Gαi and Gαq.





Click to download full resolution via product page



Activation of Gαi inhibits adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[10][11] The Gαq pathway stimulates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[10] [11] These signaling events ultimately modulate neuronal activity to promote food intake. SNAP 94847 blocks these downstream effects by preventing the initial receptor activation by MCH. [10][11]

Quantitative Data Presentation

The efficacy of **SNAP 94847 hydrochloride** and other MCHR1 antagonists has been quantified in numerous preclinical studies. The following tables summarize key findings on binding affinity, and effects on food intake and body weight.

Table 1: Binding Affinity and Selectivity of SNAP 94847

Parameter	Value	Species	Reference(s)
Ki (MCHR1)	2.2 nM	Human	[8]
Kd (MCHR1)	530 pM	Human	[8]
Selectivity over α1A	>80-fold	-	[8]
Selectivity over D2	>500-fold	-	[8]

Table 2: Effects of SNAP 94847 on Food Intake in Rodents



Species/Model	Dose & Route	Study Duration	% Reduction in Food Intake	Reference(s)
Rat (food- restricted)	30 mg/kg, i.p.	Acute	Significant decrease in high- fat pellet intake	[12][13]
Rat	10 mg/kg, i.p.	Acute	Attenuated MCH- stimulated food intake	[9]
Rat	15 or 30 mg/kg, i.p.	Acute	No effect on pellet-priming-induced reinstatement	[12]

Table 3: Effects of SNAP 94847 on Body Weight in Rodents

Species/Model	Dose & Route	Study Duration	Effect on Body Weight	Reference(s)
Diet-induced obese mice	Not specified	Chronic	Reduction in body weight and fat mass	[2]
Diet-induced obese mice	Not specified	30 days	Reduction in body weight	[1]
Diet-induced obese mice	Not specified	Chronic	Initial decrease driven by reduced food intake, later by preserved energy expenditure	[3]

Experimental Protocols



Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of key experimental protocols used to assess the efficacy of **SNAP 94847 hydrochloride**.

Food-Reinforced Operant Responding

Objective: To assess the effect of SNAP 94847 on the motivation to work for a palatable food reward.

Methodology:

- Animal Model: Food-restricted male Long-Evans rats.[12][13]
- Apparatus: Standard operant conditioning chambers equipped with two levers and a pellet dispenser.[12]
- Training: Rats are trained to press an "active" lever to receive a high-fat food pellet on a specific reinforcement schedule (e.g., fixed-ratio or variable-interval).[12][13] Training sessions are typically conducted for a set duration (e.g., 3 hours) daily or every other day. [12][13]
- Drug Administration: SNAP 94847 hydrochloride is dissolved in a suitable vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 3, 10, 30 mg/kg) a set time before the test session (e.g., 60 minutes).
 [12]
- Testing: The number of lever presses and pellets earned are recorded during the test session. A within-subjects design is often used, where each animal receives all drug doses in a counterbalanced order.[12]
- Data Analysis: The total number of pellets earned and the rate of lever pressing are compared across different doses of SNAP 94847 and the vehicle control.[12]

MCH-Induced Reinstatement of Food Seeking

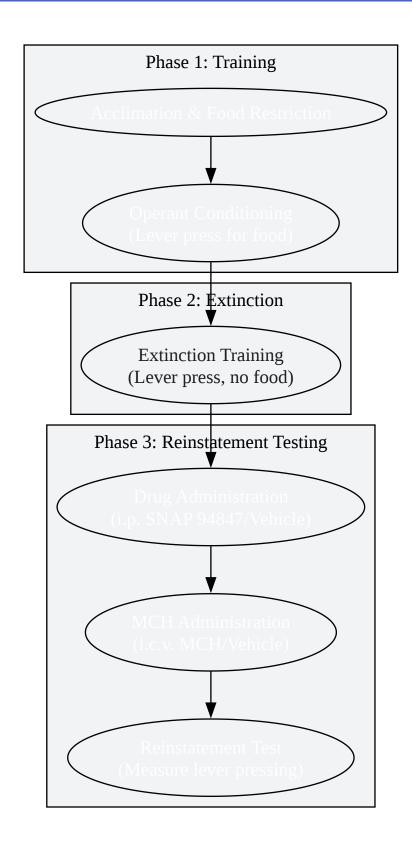
Objective: To determine if SNAP 94847 can block the MCH-induced relapse to food-seeking behavior.



Methodology:

- Animal Model and Training: As described in the operant responding protocol.
- Extinction: Following stable responding, the food reward is withheld, and lever pressing no longer results in pellet delivery. Daily extinction sessions are conducted until responding decreases to a predetermined low level.[12]
- Surgical Implantation: Rats are surgically implanted with a guide cannula targeting a cerebral ventricle (e.g., lateral ventricle) for intracerebroventricular (i.c.v.) injections.[12]
- Drug Administration:
 - SNAP 94847 or vehicle is administered i.p. (e.g., 30 mg/kg) 60 minutes prior to the test.
 [12]
 - MCH or vehicle is administered i.c.v. (e.g., 20 μg) shortly before the test session.[12]
- Testing: The number of active lever presses is recorded during the reinstatement test session.
- Data Analysis: Lever pressing following MCH administration in SNAP 94847-pretreated animals is compared to that in vehicle-pretreated animals.[12]





Click to download full resolution via product page

Conclusion



SNAP 94847 hydrochloride is a valuable pharmacological tool for investigating the role of the MCH system in appetite and energy balance. As a selective MCHR1 antagonist, it effectively reduces food intake and body weight in preclinical models. The data and protocols summarized in this guide provide a solid foundation for researchers aiming to further explore the therapeutic potential of MCHR1 antagonism for the treatment of obesity and related metabolic disorders. Further research is warranted to fully elucidate the long-term efficacy and safety of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanin-concentrating hormone and food intake control: sites of action, peptide interactions, and appetition PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]



- 13. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SNAP 94847 Hydrochloride: A Deep Dive into its Role in Appetite Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2784360#role-of-snap-94847-hydrochloride-in-appetite-regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com